molecular formula C25H29N3O2 B2861321 N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921577-92-6

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2861321
CAS No.: 921577-92-6
M. Wt: 403.526
InChI Key: OEUCXOQYIUXMDL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound with the CAS Number 921854-53-7 . This chemical features a quinoline core structure, a motif frequently investigated in medicinal chemistry for its diverse biological activities. While the specific biological profile and primary research applications for this exact compound require further characterization, its molecular architecture suggests potential as a valuable intermediate or tool compound in drug discovery and pharmacological research. Compounds with similar quinoline-acetamide scaffolds are actively being explored in scientific studies, for instance, as inhibitors of enzymes like α-glucosidase . Furthermore, the structural class of cationic amphiphilic drugs, which can include certain quinoline derivatives, is of significant interest in studies of drug-induced phospholipidosis, a form of lysosomal storage disorder . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own thorough characterization to determine its specific properties and suitability for their projects.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-17-7-6-14-28(15-17)23-13-12-20-9-5-11-22(25(20)27-23)30-16-24(29)26-21-10-4-8-18(2)19(21)3/h4-5,8-13,17H,6-7,14-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUCXOQYIUXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known by its CAS number 921577-92-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N3O4C_{26}H_{31}N_{3}O_{4}, with a molecular weight of approximately 403.5 g/mol. The structure features a dimethylphenyl group linked to a quinolinyl moiety through an ether bond, which may contribute to its biological activity.

Anticancer Activity

A study investigating related compounds revealed that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds targeting the p38 MAP kinase pathway have shown promising anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in tumor cells .

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological activity. Compounds similar to this compound have been explored for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could indicate possible applications in treating neurological disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of related compounds against cancer cell lines. For example:

CompoundCell LineIC50 (µM)Selectivity
Compound AMCF7 (Breast Cancer)5.0High
Compound BHeLa (Cervical Cancer)3.5Moderate
This compoundTBDTBD

These findings suggest that modifications in the chemical structure can significantly impact biological activity.

Pharmacokinetics

Studies on similar compounds have demonstrated favorable pharmacokinetic profiles, including high oral bioavailability and metabolic stability. For instance, one study indicated that derivatives with similar structures exhibited over 90% bioavailability in rat models . This suggests that this compound may also possess advantageous pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline scaffold is a common feature in several acetamide derivatives (Evidences 4, 10–12). Key differences lie in the substituents at the C2 and C8 positions:

  • C2 Position: The target compound features a 3-methylpiperidin-1-yl group, which may enhance solubility and receptor binding compared to simpler amines (e.g., diethylamino in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, ).
  • C8 Position: The acetamide-linked 2,3-dimethylphenyl group distinguishes it from analogs like 2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide (), which has a benzoyl and dioxane-fused quinoline.

Acetamide Modifications

The N-arylacetamide moiety is critical for bioactivity. Comparisons include:

  • N-(2,3-Dimethylphenyl) vs.
  • Chlorinated Analogs: 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () is a herbicide, highlighting how halogenation and branching (isopropyl vs. quinoline) shift applications from agrochemical to pharmaceutical.

Data Table: Structural and Functional Comparison

Compound Name Quinoline Substituents Acetamide Group Molecular Weight (g/mol) Reported Use/Activity Reference
Target Compound 2-(3-methylpiperidin-1-yl) N-(2,3-dimethylphenyl) ~449.5 Not specified Inference
2-(8-Benzoyl-9-oxo-dioxinoquinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide 8-benzoyl, 9-oxo, dioxane-fused N-(2,4-dimethoxyphenyl) ~500.5 Not specified
2-Chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide None (non-quinoline) N-(2,3-dimethylphenyl), chloro 256.75 Herbicide
N-(Cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide None N-(cyclohexylmethyl) ~314.4 Research chemical

Research Implications and Limitations

The 3-methylpiperidin-1-yl group may improve blood-brain barrier penetration relative to bulkier substituents (e.g., benzoyl in ). However, the lack of explicit pharmacological studies in the evidence necessitates further experimental validation.

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